

An In-depth Technical Guide to the Solubility of Nickel in Molten Tin

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Compound of Interest

Compound Name: Nickel;tin

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This technical guide provides a comprehensive overview of the solubility of nickel in molten tin at various temperatures. Understanding this relationship is critical in numerous applications, particularly in the electronics industry for soldering processes, where nickel is a common barrier layer and tin is a primary component of lead-free solders. The dissolution of nickel into molten solder directly impacts the formation of intermetallic compounds (IMCs), which in turn governs the mechanical and electrical integrity of solder joints.

Data Presentation: Solubility of Nickel in Molten Tin

The solubility of nickel in molten tin is represented by the liquidus line on the tin-rich side of the Ni-Sn binary phase diagram. The following table summarizes the equilibrium solubility of nickel in liquid tin at various temperatures, as determined from thermodynamic assessments and experimental phase diagram investigations.

Temperature (°C)	Temperature (K)	Nickel (Ni) Solubility (wt. %)	Nickel (Ni) Solubility (at. %)
232	505	~0.0	~0.0
300	573	0.15	0.30
400	673	0.55	1.10
500	773	1.40	2.80
600	873	3.00	5.80
700	973	5.50	10.30
800	1073	8.80	15.80
900	1173	12.50	21.50
961	1234	15.00	25.00

Note: These values are derived from published Ni-Sn phase diagrams. The exact solubility can be influenced by the presence of other elements in the molten tin alloy.

Experimental Protocols

The determination of the Ni-Sn phase diagram, and consequently the solubility of nickel in molten tin, involves a combination of experimental techniques designed to identify phase transitions and compositions at equilibrium.

1. Alloy Preparation:

- **Materials:** High-purity nickel (99.99% or higher) and tin (99.99% or higher) are used as starting materials.
- **Procedure:** A series of Ni-Sn alloys with varying compositions are prepared. The pure metals are weighed to the desired atomic or weight percentages and placed in an inert crucible (e.g., alumina or graphite). The melting is typically carried out in an induction furnace or a resistance furnace under a protective atmosphere (e.g., high-purity argon) or vacuum to prevent oxidation. The molten alloys are held at a temperature above the liquidus for a

sufficient time and agitated to ensure homogeneity. The alloys are then cooled to form solid samples.

2. Equilibration:

- **Objective:** To bring the prepared alloys to a state of thermodynamic equilibrium at specific temperatures.
- **Procedure:** Samples of the alloys are encapsulated in evacuated quartz ampoules. These ampoules are then placed in a furnace and annealed at a constant temperature for an extended period. The annealing time is crucial and can range from several days to weeks, depending on the temperature and the anticipated diffusion rates, to ensure that the phases within the alloy reach their equilibrium compositions and morphologies.

3. Analysis Techniques:

- **Differential Thermal Analysis (DTA):** This is a primary technique for determining the liquidus, solidus, and other phase transition temperatures.
 - **Principle:** A small sample of the alloy and an inert reference material are heated or cooled at a constant rate. The temperature difference between the sample and the reference is monitored. Endothermic or exothermic events, such as melting or solidification, cause a deviation in this temperature difference, which is detected and recorded. The onset of these peaks upon heating corresponds to solidus temperatures, while the peak maximums often relate to liquidus temperatures.
- **X-Ray Diffraction (XRD):** XRD is used to identify the crystal structure of the phases present in the equilibrated samples.
 - **Procedure:** After annealing and quenching, the samples are ground into a fine powder. The powder is then exposed to a monochromatic X-ray beam. The resulting diffraction pattern is unique to the crystal structures of the phases present and is used for phase identification by comparing the pattern to known standards. High-temperature XRD can also be performed to study phase transformations in-situ.
- **Electron Probe Microanalysis (EPMA):** EPMA is employed to determine the precise elemental composition of the individual phases within the microstructure of the equilibrated

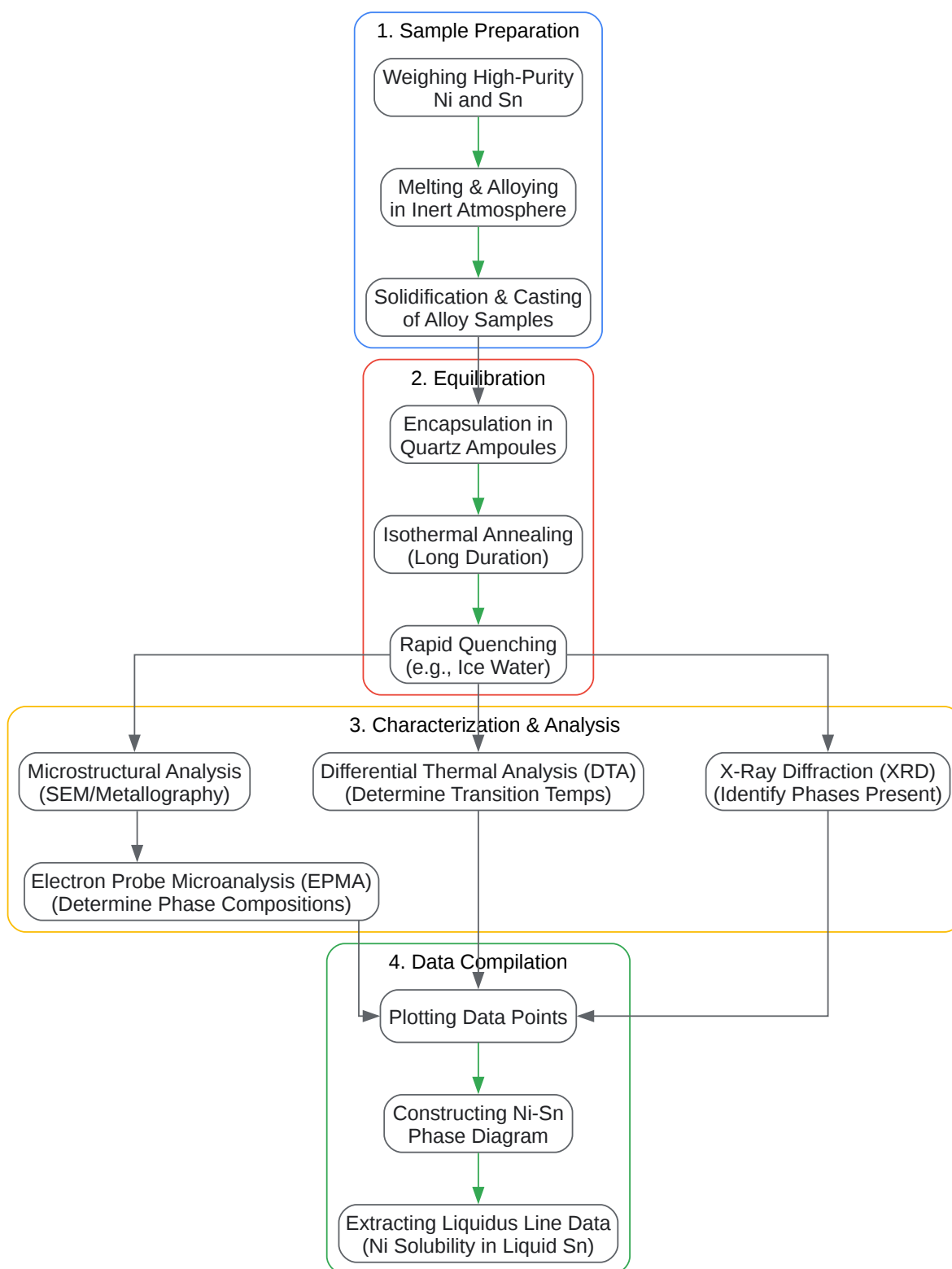
samples.

- Procedure: The annealed and quenched samples are sectioned, mounted, and polished to a mirror finish. The sample is then placed in a scanning electron microscope equipped with wavelength-dispersive spectrometers (WDS). A focused beam of electrons bombards a small area of a specific phase, causing the emission of characteristic X-rays. The intensity and wavelength of these X-rays are measured to provide a quantitative elemental analysis of that phase. This technique is essential for accurately determining the compositions along the liquidus and solidus lines.

4. Quenching:

- To preserve the high-temperature equilibrium state for room temperature analysis (like XRD and EPMA), the samples are rapidly cooled or "quenched" from the annealing temperature. This is typically achieved by quickly removing the ampoule from the furnace and immersing it in a cold medium, such as ice water or liquid nitrogen.

Mandatory Visualization



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Experimental workflow for determining Ni solubility in molten Sn.

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